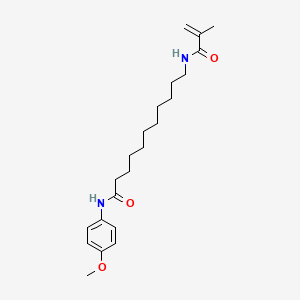

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-19-13-15-20(27-3)16-14-19/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQBUCPTUMULHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Formula : C_{18}H_{29}N_{3}O_{2}

Molecular Weight : 319.44 g/mol

The compound features a long aliphatic chain, an amide linkage, and a methoxyphenyl group, which may contribute to its biological activity.

Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of N-(4-methoxyphenyl) compounds in combating parasitic infections. Specifically, N-(4-methoxyphenyl)pentanamide, a related compound, has shown significant efficacy against Toxocara canis, a nematode that poses health risks to both animals and humans.

- Mechanism of Action : The compound affects the viability of parasites in a time- and concentration-dependent manner. It exhibits lower cytotoxicity towards human cell lines compared to traditional anthelmintics like albendazole .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. The methoxy group is known for enhancing bioactivity in various phenolic compounds.

- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although specific data on its effectiveness compared to established chemotherapeutics is still limited.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity Profile |

|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | Toxocara canis | 25 | Low |

| Albendazole | Toxocara canis | 15 | High |

| This compound | Various cancer cell lines | TBD | TBD |

Case Studies and Research Findings

- Study on Antiparasitic Efficacy :

-

Investigating Anticancer Properties :

- A separate investigation into the anticancer properties of methoxy-substituted phenyl compounds indicated that they could inhibit tumor growth through apoptosis induction in various cancer cell lines. However, further research is necessary to elucidate the specific pathways involved and the comparative efficacy of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following data table and analysis highlight key structural, synthetic, and functional differences between the target compound and related molecules from the evidence:

Key Comparative Analysis

Structural and Functional Diversity

- Target vs. Compound 9 : Both share the undecanamide backbone and 4-methoxyphenyl group, but compound 9 incorporates a dansyl sulfonamide (fluorescent) and a bis(4-methoxyphenyl)isoxazole (rigid aromatic system), making it suitable for imaging applications. The target’s methacrylamido group lacks fluorescence but offers reactivity for polymerization .

- Substituent Effects :

- 4-Methoxyphenyl : Enhances electron-donating properties and hydrophobicity compared to 4-fluorophenyl (electron-withdrawing) in or pyridinyl (polar aromatic) in APUA .

- Methacrylamido : Unlike the formamide in or sulfonamide in compound 9, this group enables crosslinking or copolymerization, suggesting utility in material science .

Synthetic Challenges

- Compound 9’s low yield (19%) reflects the complexity of multi-step coupling reactions. The target compound, with fewer aromatic systems, may achieve higher yields if synthesized via similar HOBt/EDC protocols .

Biological and Material Applications Imaging: Compound 9’s dansyl group enables fluorescence, whereas the target lacks imaging functionality but could serve as a monomer in fluorescent polymer conjugates . Therapeutics: The thiazole derivative () demonstrates the 4-methoxyphenyl group’s role in enhancing cardioprotective efficacy, a property unexplored in the target compound .

Preparation Methods

Synthesis of 11-Aminoundecanoic Acid Intermediate

The undecanamide backbone necessitates an 11-carbon chain with terminal amine and carboxylic acid functionalities. While 11-aminoundecanoic acid is commercially available, its synthesis can be achieved via:

Method A: Gabriel Synthesis

- Alkylation of Potassium Phthalimide : Undecan-1,11-diol is converted to 1,11-dibromoundecane using HBr, followed by reaction with potassium phthalimide to form N-undecane-1,11-diylbis(phthalimide).

- Selective Deprotection : Partial hydrolysis under acidic conditions yields 11-phthalimidoundecanoic acid, which is treated with hydrazine to liberate the primary amine.

Method B: Curtius Rearrangement

- Undecanedioic Acid Activation : Undecanedioic acid is treated with thionyl chloride to form the diacid chloride.

- Azide Formation : Reaction with sodium azide yields the diazide, which undergoes Curtius rearrangement to generate the primary amine.

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| A | 65–75 | ≥90 | Over-alkylation |

| B | 50–60 | ≥85 | Diazide stability |

Formation of N-(4-Methoxyphenyl)Undecanamide

The carboxylic acid group of 11-aminoundecanoic acid is activated for coupling with 4-methoxyaniline. Common strategies include:

Method C: Acid Chloride Mediated Amidation

- Activation : 11-Aminoundecanoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

- Amidation : Reaction with 4-methoxyaniline in dry dichloromethane (DCM) under N₂ atmosphere yields N-(4-methoxyphenyl)undecanamide.

Method D: Carbodiimide Coupling

- Activation : 11-Aminoundecanoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester.

- Amidation : The active ester is coupled with 4-methoxyaniline in tetrahydrofuran (THF), yielding the intermediate.

Optimization Notes :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate rigorous drying.

- Stoichiometry : A 1.2:1 molar ratio of 4-methoxyaniline to acid chloride minimizes unreacted starting material.

Alternative Synthetic Routes and Innovations

One-Pot Tandem Amidation

Recent advancements in coupling reagents enable sequential amidation without isolating intermediates:

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative:

- Candida antarctica Lipase B (CAL-B) : Catalyzes the reaction between 11-aminoundecanoic acid and 4-methoxyaniline in tert-butanol at 50°C.

- Limitations : Lower efficiency for methacrylamide formation (yields ~50%).

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 5.68 (s, 1H, CH₂=C), 5.32 (s, 1H, CH₂=C), 3.79 (s, 3H, OCH₃), 3.25 (t, J = 6.8 Hz, 2H, NHCO), 2.15 (t, J = 7.2 Hz, 2H, CH₂CO), 1.92 (s, 3H, CH₃).

- IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=C).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations and Challenges

- Cost Efficiency : Method F (anhydrous acylation) is preferred for high-purity demands, though SOCl₂ handling requires specialized infrastructure.

- Waste Management : Enzymatic methods reduce hazardous waste but face scalability issues.

- Regulatory Compliance : Residual solvents (e.g., DCM) must meet ICH Q3C guidelines.

Q & A

Q. How can this compound’s research align with green chemistry principles during synthesis and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.